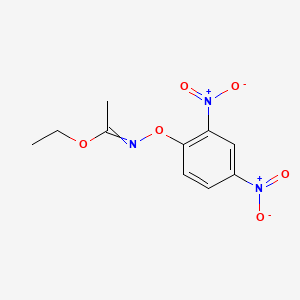
Ethyl N-(2,4-dinitrophenoxy)acetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2,4-dinitrophenoxy)ethanimidate is an organic compound with the chemical formula C10H11N3O6. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol . This compound is primarily used as a reagent in organic chemistry for the synthesis of other compounds, including pesticides, pharmaceuticals, and dyes .
Vorbereitungsmethoden
The preparation of Ethyl N-(2,4-dinitrophenoxy)acetimidate can be carried out through the following steps :
Reacting 2,4-dinitrophenol with ethyl acetate: This reaction generates 2,4-dinitrophenoxyethyl acetate.
Reacting ethyl 2,4-dinitrophenoxyacetate with ethyl imide: This step produces this compound.
Analyse Chemischer Reaktionen
Ethyl N-(2,4-dinitrophenoxy)ethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2,4-dinitrophenoxy)ethanimidate has several scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of pesticides and dyes.
Wirkmechanismus
The mechanism by which Ethyl N-(2,4-dinitrophenoxy)acetimidate exerts its effects involves its interaction with molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Additionally, its structure allows it to act as a nucleophile or electrophile in various chemical reactions, influencing the synthesis of other compounds .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(2,4-dinitrophenoxy)ethanimidate can be compared with other similar compounds, such as :
Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Ethyl N-(2,4-dinitrophenoxy)thioacetate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Eigenschaften
Molekularformel |
C10H11N3O6 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
ethyl N-(2,4-dinitrophenoxy)ethanimidate |
InChI |
InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
UVBZLMGBNXCYNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















